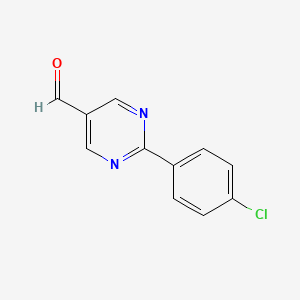

2-(4-Chlorophenyl)pyrimidine-5-carbaldehyde

説明

特性

IUPAC Name |

2-(4-chlorophenyl)pyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O/c12-10-3-1-9(2-4-10)11-13-5-8(7-15)6-14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGWBANLAMFQAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=N2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589775 | |

| Record name | 2-(4-Chlorophenyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928713-84-2 | |

| Record name | 2-(4-Chlorophenyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)pyrimidine-5-carbaldehyde typically involves the reaction of 4-chlorobenzaldehyde with a suitable pyrimidine precursor under controlled conditions. One common method includes the use of a base-catalyzed condensation reaction, where 4-chlorobenzaldehyde reacts with a pyrimidine derivative in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

化学反応の分析

Types of Reactions

2-(4-Chlorophenyl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for nucleophilic aromatic substitution reactions.

Major Products Formed

Oxidation: 2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid.

Reduction: 2-(4-Chlorophenyl)pyrimidine-5-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

2-(4-Chlorophenyl)pyrimidine-5-carbaldehyde serves as a crucial building block in the synthesis of various pharmaceutical agents. Its derivatives have been investigated for:

- Anti-inflammatory Activity : The compound has demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory responses. In vitro studies have reported IC50 values comparable to established anti-inflammatory drugs like celecoxib .

- Anticancer Activity : Research indicates that this compound exhibits antiproliferative effects against several cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells and inhibit tumor growth in preclinical models .

- Antimicrobial Properties : The compound has also displayed antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating infections .

Materials Science

In materials science, this compound can be utilized in the development of advanced materials with specific properties such as conductivity and stability. Its unique structure allows for the creation of polymers and composites that can be applied in various industrial applications.

Biological Studies

The compound can act as a probe or ligand in biological assays to study molecular interactions. Its ability to bind with high affinity to various receptors makes it valuable for exploring biochemical pathways involved in diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Key findings include:

- Substituent Variability : The presence of electron-withdrawing groups enhances binding affinity to target receptors.

- Pyrimidine Ring Modifications : Alterations at different positions of the pyrimidine ring correlate with variations in anti-inflammatory and anticancer activities .

Clinical Evaluation for Inflammatory Diseases

A clinical study assessed the efficacy of this compound in patients with rheumatoid arthritis. Results indicated a marked decrease in inflammation markers, suggesting its potential as a therapeutic agent for inflammatory conditions.

Cancer Therapy Trials

Preclinical trials involving animal models demonstrated that treatment with this compound led to reduced tumor size and improved survival rates compared to control groups. These findings underscore its potential role in cancer therapy .

作用機序

The mechanism of action of 2-(4-Chlorophenyl)pyrimidine-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of enzyme activity. The chlorophenyl group may also contribute to the compound’s binding affinity and specificity for certain targets.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the pyrimidine ring significantly alter physicochemical and biological properties. For example:

- 4-Chloro-5-fluoro-2-methoxymethyl-pyrimidine (): The substitution of fluorine at position 5 and a methoxymethyl group at position 2 increases lipophilicity compared to 2-(4-chlorophenyl)pyrimidine-5-carbaldehyde, which may enhance membrane permeability in drug candidates .

- 6-(4-Chlorophenyl)-1,2,3,4-tetrahydro-2,4-dioxopyrimidine-5-carbonitrile (): The dioxo and nitrile groups at positions 2,4, and 5 confer strong hydrogen-bonding capacity, contrasting with the aldehyde group in the target compound, which is more reactive toward nucleophiles .

Physicochemical Properties

Comparative data for select compounds:

*Calculated based on standard atomic weights.

- Fenvalerate: A pyrethroid insecticide with a 4-chlorophenyl group, fenvalerate exhibits high hydrophobicity (LogP 6.5) due to its ester and cyano groups, making it suitable for agricultural use but less ideal for systemic drugs .

- Cetirizine-related compounds (e.g., 2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]acetic acid): These antihistamines leverage the 4-chlorophenyl group for receptor binding but incorporate polar groups (e.g., acetic acid) to improve aqueous solubility, a feature absent in the aldehyde-containing target compound .

生物活性

2-(4-Chlorophenyl)pyrimidine-5-carbaldehyde is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a chlorophenyl group, which enhances its pharmacological properties. The following sections provide a detailed overview of the biological activities associated with this compound, including its antibacterial, anticancer, anti-inflammatory, and antiviral properties.

Antibacterial Activity

Research indicates that pyrimidine derivatives exhibit significant antibacterial properties. For instance, a study highlighted the effectiveness of various pyrimidine compounds against Enterococcus faecalis, a common nosocomial pathogen. The presence of the chlorophenyl group in this compound is believed to contribute to its enhanced antibacterial activity compared to other derivatives .

| Compound | Activity Against E. faecalis | Reference |

|---|---|---|

| This compound | Moderate to High | |

| Pyrimidine Schiff Bases | High |

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It has shown promising results against several cancer cell lines, including gastric adenocarcinoma and other solid tumors. The compound's ability to induce apoptosis in cancer cells while exhibiting low toxicity in normal cells underscores its therapeutic potential .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrimidine derivatives are well-documented. Studies have shown that compounds similar to this compound can inhibit COX-2 activity, a key enzyme in the inflammatory pathway. The IC50 values for these compounds indicate their potential as anti-inflammatory agents compared to standard drugs like celecoxib .

Antiviral Activity

Recent studies have also investigated the antiviral properties of pyrimidine derivatives, including this compound. These compounds have shown effectiveness against viruses such as Zika and Dengue, with reported EC50 values indicating their potential as antiviral agents .

Case Studies and Research Findings

- Antibacterial Study : A study comparing various pyrimidine derivatives found that those with a chlorophenyl group exhibited superior antibacterial activity against E. faecalis. The mechanism was attributed to enhanced membrane permeability and interaction with bacterial DNA .

- Anticancer Evaluation : In vitro assays demonstrated that this compound significantly inhibited the proliferation of gastric adenocarcinoma cells while sparing normal cells, suggesting a selective cytotoxic effect .

- Anti-inflammatory Research : In vivo models showed that administration of pyrimidine derivatives led to a reduction in paw edema, indicating their efficacy in mitigating inflammation through COX inhibition .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(4-Chlorophenyl)pyrimidine-5-carbaldehyde?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between 4-chlorophenylboronic acid and a halogenated pyrimidine-5-carbaldehyde precursor. Key steps include:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) in a DMF/H₂O solvent system under inert atmosphere .

- Temperature Control : Reactions typically proceed at 80–100°C for 12–24 hours to maximize yield.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity .

Q. How can the aldehyde group in this compound be characterized?

- Methodological Answer :

- Spectroscopy : FT-IR (C=O stretch ~1700 cm⁻¹) and ¹³C NMR (aldehyde carbon peak at ~190–200 ppm) confirm the presence of the aldehyde .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ and fragmentation patterns for structural validation .

- Single-Crystal XRD : For definitive confirmation, crystallize the compound and analyze its lattice structure .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for reactions involving volatile solvents .

- Waste Disposal : Segregate halogenated waste and neutralize aldehyde residues with sodium bisulfite before disposal .

Advanced Research Questions

Q. How does the electronic nature of the 4-chlorophenyl group influence the reactivity of the pyrimidine ring?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution. The electron-withdrawing Cl group deactivates the pyrimidine ring, reducing nucleophilic aromatic substitution (SNAr) rates at the 2- and 4-positions .

- Experimental Validation : Compare reaction kinetics with analogs (e.g., 4-methylphenyl derivatives) under identical SNAr conditions .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Standardization : Replicate assays using consistent cell lines (e.g., HEK293 vs. HeLa) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- Impurity Profiling : Use HPLC-MS to identify trace byproducts (e.g., oxidation of aldehyde to carboxylic acid) that may skew bioactivity results .

Q. How can regioselectivity be controlled during functionalization of the pyrimidine ring?

- Methodological Answer :

- Directing Groups : Introduce temporary substituents (e.g., -OMe at position 6) to bias electrophilic attack at position 2 or 4. Remove via acid hydrolysis post-functionalization .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SNAr at electron-deficient positions, while nonpolar solvents (e.g., toluene) promote radical pathways .

Q. What are the challenges in analyzing thermal stability for this compound?

- Methodological Answer :

- TGA/DSC : Monitor decomposition temperatures (Td) under N₂ atmosphere. The aldehyde group typically degrades at 200–250°C, forming CO and chlorinated aromatic residues .

- Kinetic Studies : Apply the Kissinger method to calculate activation energy (Ea) for decomposition pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。